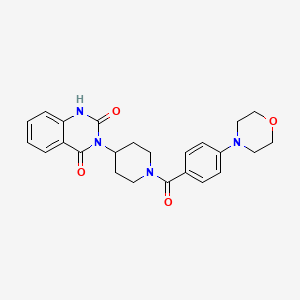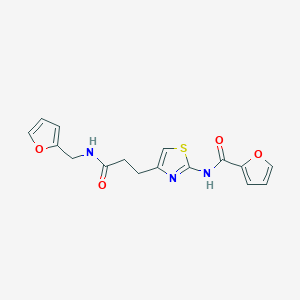
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a combination of furan, benzyl, and thiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Introduction of the Furan and Thiophene Groups: The furan and thiophene groups can be introduced through a series of coupling reactions. These reactions may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the furan and thiophene moieties to the acrylamide backbone.
Final Assembly: The final step involves the coupling of the benzyl group to the furan-substituted acrylamide. This can be achieved through a nucleophilic substitution reaction, where the benzyl group is introduced using a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the acrylamide group may produce the corresponding amine.
科学的研究の応用
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC8. HDAC inhibitors are of interest for their potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Materials Science: The unique combination of furan and thiophene moieties makes this compound a candidate for the development of novel organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound’s ability to modulate epigenetic mechanisms through HDAC inhibition makes it a valuable tool for studying gene expression and cellular differentiation.
作用機序
The mechanism of action of (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide involves the inhibition of histone deacetylases (HDACs), particularly HDAC8 . HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, the compound can promote histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is relevant for its potential therapeutic applications in cancer and other diseases where epigenetic regulation plays a crucial role.
類似化合物との比較
Similar Compounds
Vorinostat: An HDAC inhibitor used for the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.
Belinostat: An HDAC inhibitor used for the treatment of peripheral T-cell lymphoma.
Uniqueness
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide is unique due to its specific combination of furan and thiophene moieties, which may confer distinct electronic and steric properties compared to other HDAC inhibitors. This uniqueness could potentially translate to different pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the repertoire of HDAC inhibitors.
特性
IUPAC Name |
(E)-N-[[4-(furan-3-yl)phenyl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(8-7-17-2-1-11-22-17)19-12-14-3-5-15(6-4-14)16-9-10-21-13-16/h1-11,13H,12H2,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKQJJTIVIOPC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2485451.png)





![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2485464.png)



![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)

